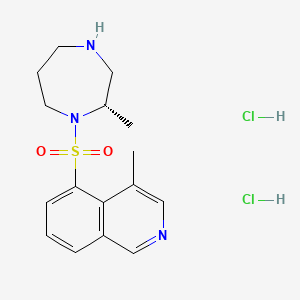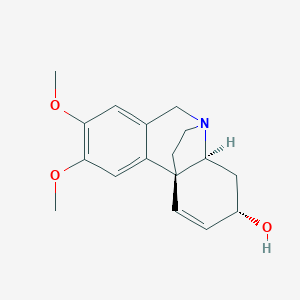
Maritidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Maritidine is a natural product found in Galanthus elwesii, Cyrtanthus falcatus, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Isolation and Identification
Maritidine, a known alkaloid, was isolated from the fresh flowers of Pancratium maritimum. The structures of this compound and other alkaloids were determined through spectroscopic studies including NMR and CD techniques (Youssef & Frahm, 1998).
Synthesis Studies
A biogenetic-type asymmetric synthesis of natural (+)-maritidine from L-tyrosine was described, showcasing the chemical synthesis pathway for this compound (Tomioka, Koga, & Yamada, 1977).
Anticancer Potential
Research on the amaryllidaceous plant Pancratium maritimum, which contains this compound, indicated potential anticancer properties. Compounds isolated from this plant showed antiproliferative and antimigratory activity against human prostate cancer cell lines (Ibrahim et al., 2013).
Stereochemistry and Transformation Studies
Studies on the stereochemistry of this compound and its transformation to other alkaloids were conducted, providing insights into the structural and chemical properties of this compound and related compounds (Ghosal, Ashutosh, & Razdan, 1985).
Total Synthesis
Research has focused on the synthesis of this compound, demonstrating the creation of complex chemical structures and contributing to the understanding of alkaloid synthesis (Pandey, Gupta, & Pimpalpalle, 2009).
Formal Total Synthesis
A study presented a formal total synthesis of this compound, contributing to the methodology of synthesizing this alkaloid in a laboratory setting (Roe & Stephenson, 2008).
Eigenschaften
Molekularformel |
C17H21NO3 |
|---|---|
Molekulargewicht |
287.35 g/mol |
IUPAC-Name |
(1R,10S,12S)-4,5-dimethoxy-9-azatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6,13-tetraen-12-ol |
InChI |
InChI=1S/C17H21NO3/c1-20-14-7-11-10-18-6-5-17(13(11)9-15(14)21-2)4-3-12(19)8-16(17)18/h3-4,7,9,12,16,19H,5-6,8,10H2,1-2H3/t12-,16+,17+/m1/s1 |
InChI-Schlüssel |
XABKULUGCCNEKX-DQYPLSBCSA-N |
Isomerische SMILES |
COC1=C(C=C2C(=C1)CN3CC[C@]24[C@@H]3C[C@@H](C=C4)O)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)CN3CCC24C3CC(C=C4)O)OC |
Synonyme |
maritidine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



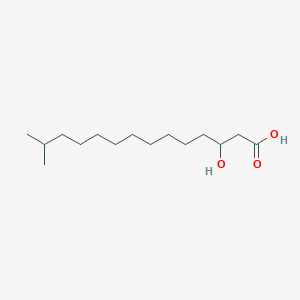
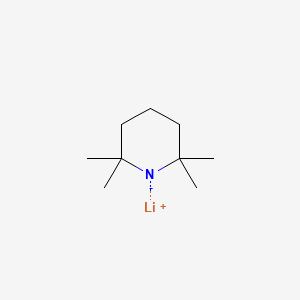
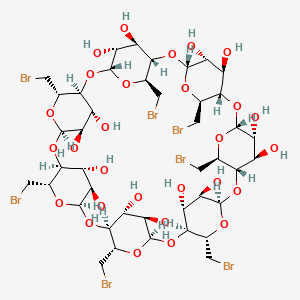
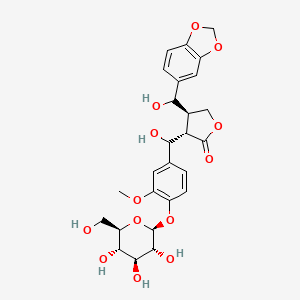
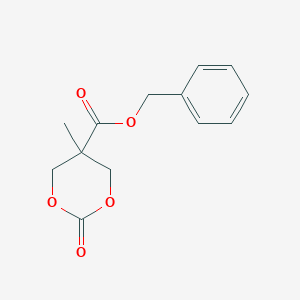
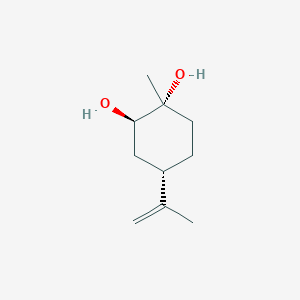
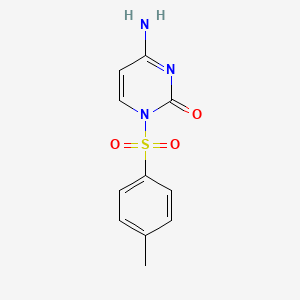
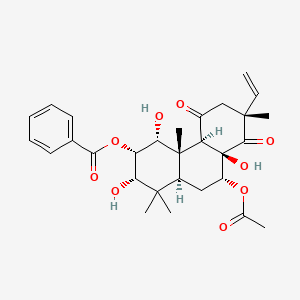
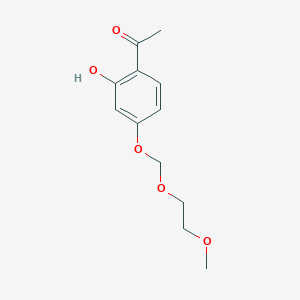
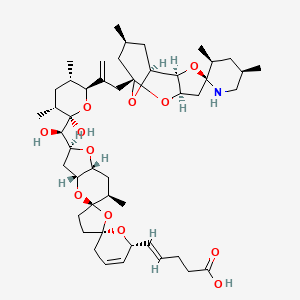
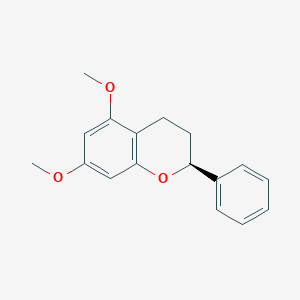
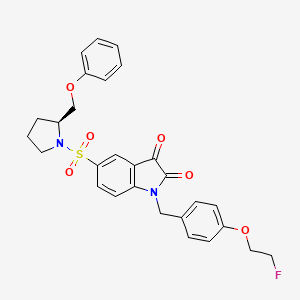
![[(1R)-2-[(1R,2S,4aS,4bS,8aS,10aS)-2-formyl-4b,8,8,10a-tetramethyl-2,3,4,4a,5,6,7,8a,9,10-decahydro-1H-phenanthren-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1251441.png)
